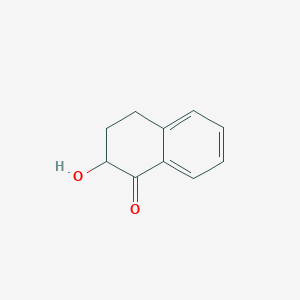

2-Hydroxytetralin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

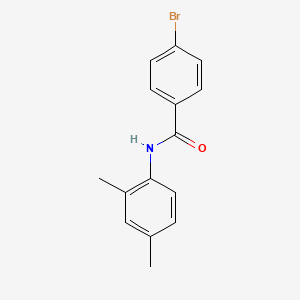

“2-Hydroxytetralin-1-one” is a chemical compound with the molecular formula C10H10O2. It is also known by other names such as “(1Z)-1-(1-hydroxyethylidene)-3-methyl-1,3-dihydro-2H-inden-2-one” and “11-methyleneestra-1,3,5(10),8,14-pentaen-17-one” among others .

Synthesis Analysis

The synthesis of “2-Hydroxytetralin-1-one” or similar compounds often involves multiple steps. For instance, one approach could be to reduce an alkyne to a cis or trans-3-hexene before undertaking glycol formation . Another approach involves the design of acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .

Molecular Structure Analysis

The molecular structure of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include physicochemical characterization of protein and monoclonal antibody molecular structure, employing multiple, complementary, as well as orthogonal, state-of-the-art analytical methods .

Chemical Reactions Analysis

Chemical reaction analysis often involves predicting the resulting products from a given reaction process . For instance, the benzylic oxidation of 6-hydroxytetralins by 2,3-dichloro-5,6-dicyanobenzoquinone occurs readily in alcoholic solvents at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Hydroxytetralin-1-one” can be analyzed using various techniques. These include measuring properties such as color, density, hardness, and melting and boiling points .

Wissenschaftliche Forschungsanwendungen

1. Structural Motifs in Natural Product Assembly

2-Hydroxytetralin-1-one, as a part of the 1,2-diacetal family, plays a significant role in natural product synthesis. These compounds are used for selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, and desymmetrization methods. They are also integral in chiral memory applications, oligosaccharide synthesis, and as building blocks in various synthetic pathways. Their stability and enhanced crystallinity make them preferable over five-ring acetonide counterparts in certain applications (Ley & Polara, 2007).

2. Intramolecular Hydrogen Bonding Studies

Studies on 1-hydroxytetralin, closely related to 2-hydroxytetralin-1-one, have revealed interesting insights into weak intramolecular hydrogen bonding. These studies, involving laser-induced fluorescence and single vibronic level fluorescence spectra, highlight the orientation of the hydroxyl group and its interactions with the benzene π-electrons, demonstrating weak intramolecular O–H ⋯ π hydrogen bonding. This research contributes to the understanding of molecular conformations and interactions (Isozaki et al., 2010).

3. Catalytic Asymmetric Synthesis

In the field of asymmetric synthesis, 1,2-diacetals, including compounds like 2-hydroxytetralin-1-one, are crucial. They are employed in the synthesis of chiral 1,2-amino alcohols and 1,2-diols, which are common in many natural and biologically active molecules. The development of direct asymmetric Mannich and aldol reactions using α-hydroxyketones, to which 2-hydroxytetralin-1-one is related, exemplifies this application. These reactions are crucial for creating diverse and complex molecular structures (Ramasastry et al., 2007).

4. Analytical Techniques in Proteomics

2-Hydroxytetralin-1-one related compounds are also significant in proteomics, particularly in the identification of post-translational modifications like lysine 2-hydroxyisobutyrylation. The 2-hydr_Ensemble algorithm, developed for this purpose, utilizes sequence information at the protein level and demonstrates the utility of these compounds in advanced analytical techniques for disease research and drug development (Bao, Yang, & Chen, 2021).

Eigenschaften

IUPAC Name |

2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUTEAXCHORFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxytetralin-1-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)

![1-Pyrrolidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2555534.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B2555538.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)